1-Stearoyl-2-Arachidonoyl-sn-Glycerol-d8
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Description
SAG-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of SAG by GC- or LC-mass spectrometry. Many protein kinase C (PKC) isoforms require activation via second messengers including Ca 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a DAG that contains the ω-6 polyunsaturated fatty acid arachidonic acid in the sn-2 position and stearic acid in the sn-1 position of the glycerol backbone. It can potently activate PKCα, ε, and δ at nM concentrations. Independent of PKC signaling, SAG competitively binds to the Ras activator RasGRP with a Ki value of 4.49 µM in Jurkat T-cells.
Properties
Molecular Formula |
C41H64D8O5 |
---|---|
Molecular Weight |
653.1 |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22- |
InChI Key |
NSXLMTYRMFVYNT-YVJRVKRGSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=CC/C=CC/C=CC/C=CCCCCC |
Synonyms |
SAG-d8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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